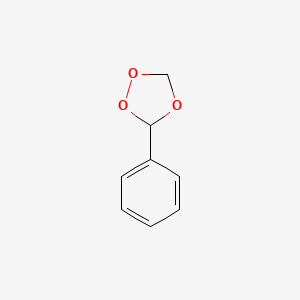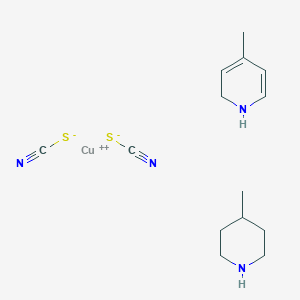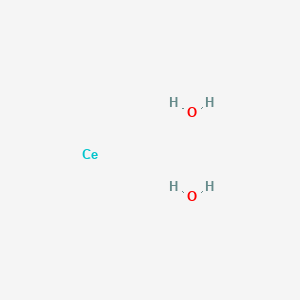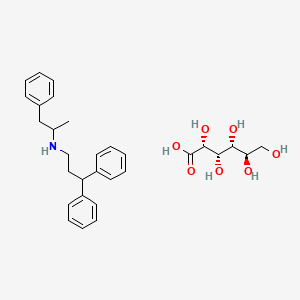
Aziridinone, 1,3-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridinone, 1,3-bis(1,1-dimethylethyl)-, also known as 1,3-di-tert-butylaziridinone, is an organic compound with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.2640 g/mol . This compound is characterized by the presence of an aziridinone ring, which is a three-membered ring containing nitrogen and oxygen atoms. The tert-butyl groups attached to the aziridinone ring provide steric hindrance, making the compound relatively stable.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aziridinone, 1,3-bis(1,1-dimethylethyl)- can be synthesized through the reaction of N-(tert-butyl)-2-bromo-3,3-dimethylbutanamide with a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction proceeds via intramolecular cyclization to form the aziridinone ring .
Industrial Production Methods: Industrial production of aziridinone, 1,3-bis(1,1-dimethylethyl)- typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Aziridinone, 1,3-bis(1,1-dimethylethyl)- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridinone ring opens up to form new products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Products include aziridine N-oxides.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used, but generally include substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Aziridinone, 1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of aziridinone, 1,3-bis(1,1-dimethylethyl)- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interact with nucleophilic sites in proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
Aziridine: A simpler analog with a three-membered ring containing nitrogen.
Aziridinone: The parent compound without the tert-butyl groups.
1,3-Di-tert-butylaziridine-2-one: A closely related compound with similar steric hindrance.
Uniqueness: Aziridinone, 1,3-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and stability. This makes it more resistant to certain reactions compared to its simpler analogs, allowing for selective reactivity in synthetic applications .
Eigenschaften
CAS-Nummer |
14387-89-4 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1,3-ditert-butylaziridin-2-one |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)7-8(12)11(7)10(4,5)6/h7H,1-6H3 |
InChI-Schlüssel |
CEPIDWHUQBLHJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C(=O)N1C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)







![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
